
(3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid is a chemical compound with the molecular formula C9H15N3S2 It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid typically involves the reaction of 2,4-dimethylimidazole with a suitable alkylating agent, followed by the introduction of the carbamodithioic acid moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines. Substitution reactions can lead to various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, making it a potential therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylimidazole: A simpler imidazole derivative with similar structural features.
4-Methylimidazole: Another imidazole derivative with a methyl group at the 4-position.
1,3-Dimethylimidazole: An imidazole derivative with methyl groups at positions 1 and 3.
Uniqueness
(3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid is unique due to the presence of the carbamodithioic acid moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
62103-30-4 |
|---|---|
Fórmula molecular |
C9H15N3S2 |
Peso molecular |
229.4 g/mol |
Nombre IUPAC |
3-(2,4-dimethylimidazol-1-yl)propylcarbamodithioic acid |
InChI |
InChI=1S/C9H15N3S2/c1-7-6-12(8(2)11-7)5-3-4-10-9(13)14/h6H,3-5H2,1-2H3,(H2,10,13,14) |
Clave InChI |
ZIDIYRIZWUYTTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=N1)C)CCCNC(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



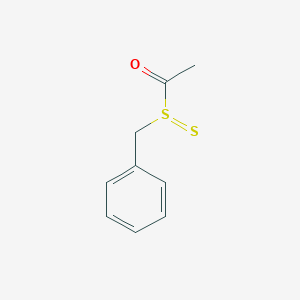
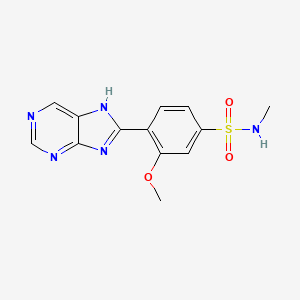


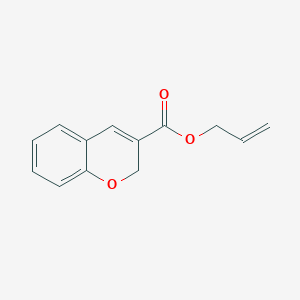
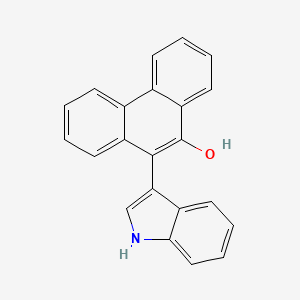
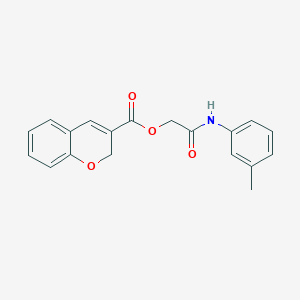
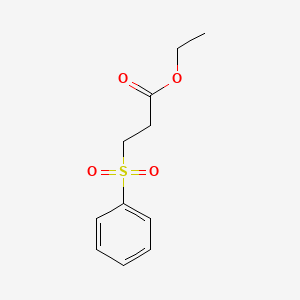
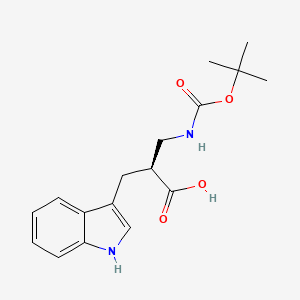
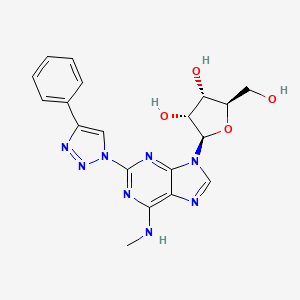
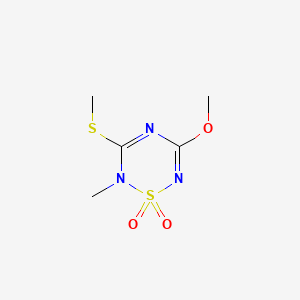
![Sodium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B12927263.png)
![3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B12927274.png)
